molecular formula C16H17N B8369236 2-Benzylindan-2-ylamine

2-Benzylindan-2-ylamine

Cat. No. B8369236
M. Wt: 223.31 g/mol
InChI Key: OMRNXKNFXMMECF-UHFFFAOYSA-N
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Patent
US07745462B2

Procedure details

A mixture of N-(2-benzyl-1-oxoindan-2-yl)-2,2,2-trifluoroacetamide (0.200 g, 0.60 mmol), 10% Pdl/C (50 mg) and concentrated H2SO4 (30 μl) in acetic acid (13.3 ml) is hydrogenated at 0.35 bar for 1 hour. Further concentrated H2SO4 (10 μl) is added and the hydrogenation is continued for 16 hours. The reaction is filtered, the filtrate is evaporated and the residue partitioned between ethyl acetate and water. The aqueous phase is basified to pH 11 with 1 M aqueous NaOH and extracted with ethyl acetate. The organic extract is washed with brine, dried (MgSO4) and evaporated to afford 2-benzylindan-2-ylamine, MH+ 224.
Name
N-(2-benzyl-1-oxoindan-2-yl)-2,2,2-trifluoroacetamide
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 μL
Type
reactant
Reaction Step One
Quantity
13.3 mL
Type
solvent
Reaction Step One
Name
Quantity
10 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1([NH:18]C(=O)C(F)(F)F)[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]1=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.OS(O)(=O)=O>C(O)(=O)C>[CH2:1]([C:8]1([NH2:18])[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
N-(2-benzyl-1-oxoindan-2-yl)-2,2,2-trifluoroacetamide
Quantity
0.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1(C(C2=CC=CC=C2C1)=O)NC(C(F)(F)F)=O
Name
Quantity
30 μL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
13.3 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
10 μL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the hydrogenation is continued for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The reaction is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1(CC2=CC=CC=C2C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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